Cas no 60176-57-0 (N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
![N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide structure](https://it.kuujia.com/scimg/cas/60176-57-0x500.png)
60176-57-0 structure
Nome del prodotto:N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 1-Methyl-3-[[[1-(o-tolyl)-1H-imidazol-2-yl]thio]acetyl]urea
- N-(methylcarbamoyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
- BRN 0835152
- Acetamide, N-((methylamino)carbonyl)-2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)-
- DTXSID50208918
- 1-Methyl-3-(1-(o-tolylimidazol-2-ylthio)acetyl)urea
- 60176-57-0
- Urea, 1-methyl-3-((1-o-tolylimidazol-2-ylthio)acetyl)-
- Z66831710
- AKOS017109713
-
- Inchi: InChI=1S/C14H16N4O2S/c1-10-5-3-4-6-11(10)18-8-7-16-14(18)21-9-12(19)17-13(20)15-2/h3-8H,9H2,1-2H3,(H2,15,17,19,20)
- Chiave InChI: FVJUISXHDLQIFH-UHFFFAOYSA-N
- Sorrisi: CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC(=O)NC
Proprietà calcolate
- Massa esatta: 304.09958
- Massa monoisotopica: 304.09939694g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 380
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 101Ų
- XLogP3: 2.4
Proprietà sperimentali
- PSA: 76.02
N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Letteratura correlata
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
60176-57-0 (N-(methylcarbamoyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide) Prodotti correlati
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
